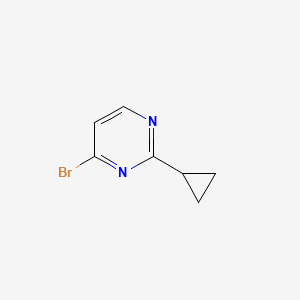4-Bromo-2-cyclopropylpyrimidine
CAS No.: 1086381-83-0
Cat. No.: VC3361037
Molecular Formula: C7H7BrN2
Molecular Weight: 199.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1086381-83-0 |
|---|---|
| Molecular Formula | C7H7BrN2 |
| Molecular Weight | 199.05 g/mol |
| IUPAC Name | 4-bromo-2-cyclopropylpyrimidine |
| Standard InChI | InChI=1S/C7H7BrN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 |
| Standard InChI Key | ALAVWDPEXFVTEU-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=CC(=N2)Br |
| Canonical SMILES | C1CC1C2=NC=CC(=N2)Br |
Introduction
Chemical Structure and Properties
Structural Features
The structure of 4-Bromo-2-cyclopropylpyrimidine consists of:
-
A pyrimidine core (C4H4N2) with nitrogen atoms at positions 1 and 3
-
A bromine atom attached to carbon at position 4
-
A cyclopropyl group (a three-membered carbon ring) attached to carbon at position 2
Physical and Chemical Properties
Based on the properties of related compounds, 4-Bromo-2-cyclopropylpyrimidine likely possesses the following characteristics:
Synthesis Methods
Direct Bromination Approach
Starting with 2-cyclopropylpyrimidine and introducing bromine selectively at the 4-position:
-
Treatment of 2-cyclopropylpyrimidine with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid
-
Controlling reaction conditions (temperature, solvent, reaction time) to favor substitution at position 4
-
Purification by recrystallization or column chromatography
Cross-Coupling Approach
Starting with a 4-bromo-2-halopyrimidine and introducing the cyclopropyl group:
-
Reaction of 4-bromo-2-chloropyrimidine with cyclopropylboronic acid using Suzuki-Miyaura cross-coupling conditions
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in the presence of a base
-
Heating in an appropriate solvent system to facilitate coupling at position 2 while preserving the bromine at position 4
Related Synthetic Examples
The search results provide insights into synthetic approaches for related compounds:
-
Synthesis of thieno[2,3-b]pyridines involving intermediates such as 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, which undergoes cyclization in boiling ethanol with piperidine as catalyst .
-
Preparation of chromenopyrimidine derivatives through multi-component reactions, involving benzaldehyde, malononitrile, and compounds like dimedone, resorcinol, or 2-naphthol in the presence of triethylamine as catalyst .
-
Various brominated pyrimidine derivatives characterized by spectroscopic methods including IR and NMR, demonstrating the importance of these techniques in confirming structural features .
Related Compounds
Several compounds structurally related to 4-Bromo-2-cyclopropylpyrimidine have been documented in the scientific literature:
4-Bromo-6-cyclopropylpyrimidine
This isomeric compound differs in the position of the cyclopropyl group (position 6 instead of position 2):
-
Molecular formula: C7H7BrN2
-
Molecular weight: 199.05 g/mol
-
CAS number: 1086382-13-9
-
Available commercially from suppliers such as Enamine
-
Associated with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)
Methyl 5-bromo-2-cyclopropylpyrimidine-4-carboxylate
This related compound features:
-
A bromine atom at position 5 (rather than position 4)
-
A cyclopropyl group at position 2 (same as the target compound)
-
An additional methyl carboxylate group at position 4
-
CAS number: 1250443-89-0
-
Also known as "4-Pyrimidinecarboxylic acid, 5-bromo-2-cyclopropyl-, methyl ester"
Other Brominated Pyrimidine Derivatives
The search results mention several other brominated heterocyclic compounds with structural similarities:
-
4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine, which forms interesting supramolecular structures through hydrogen bonding interactions
-
Various thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines containing bromine substituents
Table 1: Comparison of 4-Bromo-2-cyclopropylpyrimidine with Related Compounds
Research Findings
While specific research on 4-Bromo-2-cyclopropylpyrimidine is limited in the provided search results, studies on related compounds provide valuable insights.
Structural Studies
Research on structurally related compounds has revealed interesting molecular interactions and arrangements. For instance, the crystallographic study of 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine demonstrated:
-
Formation of eight-membered rings through amino-pyrimidine N—H⋯N hydrogen bonds between molecules arranged around inversion centers
-
These hydrogen-bonded motifs are represented by the R₂²(8) pattern in graph-set notation
-
Presence of weak interactions between amine hydrogen atoms and bromine atoms, forming bifurcated N—H⋯(Br,Br) hydrogen bonds
-
Specific dihedral angles between the mean planes of the benzene rings and the heterocyclic ring (8.98° and 35.58°)
These findings suggest that 4-Bromo-2-cyclopropylpyrimidine might also form interesting supramolecular structures through halogen bonding and other non-covalent interactions.
Synthetic Methodologies
Research on the synthesis of related pyrimidine derivatives has employed various approaches:
-
Use of multicomponent reactions involving aldehydes, malononitrile, and compounds like dimedone, resorcinol, or 2-naphthol in the presence of triethylamine as catalyst
-
Cyclization reactions involving intermediates like 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile in boiling ethanol with piperidine as catalyst
-
Characterization of reaction products using spectroscopic techniques including IR, NMR (¹H and ¹³C), and elemental analysis
Spectroscopic Characterization
The search results provide examples of spectroscopic characterization for related compounds:
-
IR spectra showing characteristic bands at 2218 and 1700 cm⁻¹ corresponding to CN and CO groups in 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile
-
¹H NMR spectra revealing signals at δ 2.39 (s, 3H, CH₃), 4.38 (s, 2H, SCH₂), and 7.23–7.97 (m, 6H, ArH's) for the same compound
-
Detailed spectroscopic data for compounds like 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, including IR bands at 3395, 3326, 2199, 1682 cm⁻¹
Table 2: Potential Research Applications for 4-Bromo-2-cyclopropylpyrimidine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume